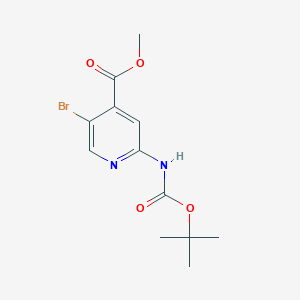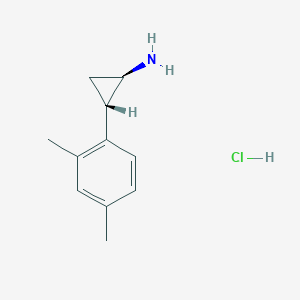![molecular formula C7H5NOS B13347412 6H-Thieno[2,3-b]pyrrole-4-carbaldehyde](/img/structure/B13347412.png)
6H-Thieno[2,3-b]pyrrole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6H-Thieno[2,3-b]pyrrole-4-carbaldehyde is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6H-Thieno[2,3-b]pyrrole-4-carbaldehyde typically involves the cyclocondensation of 1-substituted 5-chloro-4-formylpyrrole-3-carboxylates with thioglycolic acid or ethyl thioglycolate in ethanol containing sodium ethoxide at room temperature. This reaction forms 4-(ethoxycarbonyl)thieno[2,3-b]pyrrole-2-carboxylic acids or thieno[2,3-b]pyrrole-2,4-dicarboxylates . Another method involves refluxing the reactants in a potassium carbonate-dimethylformamide system, which leads to the formation of thieno[2,3-b]pyrrole-4-carboxylates .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: 6H-Thieno[2,3-b]pyrrole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions at the thiophene and pyrrole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products:
Oxidation: Thieno[2,3-b]pyrrole-4-carboxylic acids.
Reduction: Thieno[2,3-b]pyrrole-4-methanol.
Substitution: Various substituted thieno[2,3-b]pyrrole derivatives depending on the reagents used.
Scientific Research Applications
6H-Thieno[2,3-b]pyrrole-4-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a lead compound for the development of new pharmaceuticals.
Industry: The compound is used in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of 6H-Thieno[2,3-b]pyrrole-4-carbaldehyde is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound’s unique structure allows it to bind to specific enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
- Thieno[2,3-b]pyrrole-2-carboxylic acids
- Thieno[2,3-b]pyrrole-2,4-dicarboxylic acids
- Thieno[3,4-b]pyrrole derivatives
Uniqueness: 6H-Thieno[2,3-b]pyrrole-4-carbaldehyde is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to other similar compounds, it offers a different reactivity profile and potential for diverse applications in various fields .
Properties
Molecular Formula |
C7H5NOS |
|---|---|
Molecular Weight |
151.19 g/mol |
IUPAC Name |
6H-thieno[2,3-b]pyrrole-4-carbaldehyde |
InChI |
InChI=1S/C7H5NOS/c9-4-5-3-8-7-6(5)1-2-10-7/h1-4,8H |
InChI Key |
WZGCHLZTHDHYSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=C1C(=CN2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Spiro[chromane-2,4'-piperidin]-6-ol hydrochloride](/img/structure/B13347340.png)









![(2-Isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanamine](/img/structure/B13347397.png)


